5-{[(3-chlorophenyl)methyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-one 5-{[(3-chlorophenyl)methyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-one
Brand Name: Vulcanchem
CAS No.: 443673-75-4
VCID: VC6608933
InChI: InChI=1S/C17H12ClN3OS/c18-12-5-3-4-11(8-12)10-23-17-20-14-7-2-1-6-13(14)16-19-9-15(22)21(16)17/h1-8H,9-10H2
SMILES: C1C(=O)N2C(=N1)C3=CC=CC=C3N=C2SCC4=CC(=CC=C4)Cl
Molecular Formula: C17H12ClN3OS
Molecular Weight: 341.81

5-{[(3-chlorophenyl)methyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-one

CAS No.: 443673-75-4

Cat. No.: VC6608933

Molecular Formula: C17H12ClN3OS

Molecular Weight: 341.81

* For research use only. Not for human or veterinary use.

5-{[(3-chlorophenyl)methyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-one - 443673-75-4

Specification

CAS No. 443673-75-4
Molecular Formula C17H12ClN3OS
Molecular Weight 341.81
IUPAC Name 5-[(3-chlorophenyl)methylsulfanyl]-2H-imidazo[1,2-c]quinazolin-3-one
Standard InChI InChI=1S/C17H12ClN3OS/c18-12-5-3-4-11(8-12)10-23-17-20-14-7-2-1-6-13(14)16-19-9-15(22)21(16)17/h1-8H,9-10H2
Standard InChI Key RROLVHDDHJEOOI-UHFFFAOYSA-N
SMILES C1C(=O)N2C(=N1)C3=CC=CC=C3N=C2SCC4=CC(=CC=C4)Cl

Introduction

Synthesis and Preparation

The synthesis of imidazoquinazolines typically involves multi-step reactions, including condensation reactions and cyclization processes. For compounds with similar structures, such as 3a-(4-Chlorophenyl)-1-thioxo-2,3,3a,4-tetrahydroimidazo[1,5-a]quinazolin-5(1H)-one, synthesis involves the use of thiocarbonyldiimidazole in solvents like THF, followed by purification techniques like flash chromatography .

Synthesis Steps:

  • Starting Materials: Typically involve quinazoline or imidazole precursors.

  • Reaction Conditions: Involves refluxing with thiocarbonyldiimidazole in a suitable solvent.

  • Purification: Techniques such as flash chromatography are used to isolate the product.

Biological Activities

While specific biological activities of 5-{[(3-chlorophenyl)methyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-one are not detailed, compounds within the imidazoquinazoline class have shown promise in various biological assays. For example, quinoxaline derivatives have demonstrated anticancer properties, with activities in the low micromolar range against certain cancer cell lines .

Potential Biological Activities:

  • Anticancer Activity: Similar compounds have shown potential in inhibiting cancer cell growth.

  • Antimicrobial Activity: Some imidazoquinazolines may exhibit antimicrobial effects, though this is not confirmed for this specific compound.

Data Table: Comparison of Related Compounds

Compound NameMolecular FormulaMolecular Weight (g/mol)Biological Activity
5-{[(3-chlorophenyl)methyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-oneNot explicitly statedEstimated 400-500Potential anticancer/antimicrobial
5-[(3-chlorobenzyl)sulfanyl]-3-(cyclohexylmethyl)-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-oneC26H28ClN3O3S498.0Not specified
3a-(4-Chlorophenyl)-1-thioxo-2,3,3a,4-tetrahydroimidazo[1,5-a]quinazolin-5(1H)-oneNot specifiedNot specifiedConfirmed structure via DFT-NMR

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